molecular formula C7H11NO B120416 Quinuclidin-3-one CAS No. 3731-38-2

Quinuclidin-3-one

Cat. No. B120416
CAS RN: 3731-38-2
M. Wt: 125.17 g/mol
InChI Key: ZKMZPXWMMSBLNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinuclidine, a versatile bicyclic amine, has been utilized in the synthesis of various materials and compounds. In the study of zeolitic materials, quinuclidine was combined with 1-benzyl-1-methylpyrrolidinium to produce ferrierite layers from alkali-free gels in a fluoride medium. The synthesis temperature was critical, with a mere 15°C difference leading to distinct zeolitic phases. Computational studies indicated that quinuclidine molecules were accommodated inside specific ferrierite cages, demonstrating its role as a structure-directing agent . Additionally, quinuclidine-stabilized amido- and azidogallanes were synthesized from quinuclidine adducts of mono- and dichlorogallane, revealing monomeric structures with four-coordinate gallium centers .

Molecular Structure Analysis

The molecular structure of quinuclidine has been extensively studied. Gas-phase electron diffraction, X-ray diffraction, and quantum chemical calculations have been employed to determine the most reliable structure of quinuclidine in its gaseous state. The coordination of group 13 trihydride molecules to the quinuclidine nitrogen atom has been investigated, showing structural changes and energetics of adduct formation . Furthermore, the crystal and molecular structure of quinuclidine betaine with p-hydroxybenzoic acid complex was studied, revealing a complex linked by a sequence of hydrogen bonds forming a zigzag chain .

Chemical Reactions Analysis

Quinuclidine derivatives have been the subject of various chemical reactions. The review of the Soviet School of Chemists highlighted the synthesis of quinuclidine derivatives, including methods for synthesizing the bicyclic system and introducing substituents into the preformed ring. New reactions involving the expansion of the quinuclidine ring were also discussed . The interaction between quinuclidine and trifluoromethane was studied, showing a weak C-H···N hydrogen bond, with the trifluoromethane subunit freely rotating with respect to the amine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinuclidine derivatives have been analyzed through various spectroscopic methods. Photoelectron spectra and electronic structure studies of diastereomeric quinuclidine derivatives revealed slight twists in the 1-azabicyclo[2.2.2]octane cages and the influence of substituents on the nitrogen lone pair electrons . The crystal and magnetic structures of the novel organic–inorganic hybrid halometallate compound (quinuclidine)[FeCl4] were characterized, showing two phase transitions and the potential for multifunctional behavior . Adducts of quinuclidine with 3,5-dinitrobenzoic acid were prepared, and their structures were analyzed, showing the formation of ionic pairs consisting of the quinuclidinium cation and the 3,5-dinitrobenzoate anion .

Scientific Research Applications

Synthesis of Heterocycles and Nucleosides

Quinuclidin-3-one has been identified as a versatile intermediate for synthesizing a wide range of heterocycles and nucleosides. Hamama, Zoorob, and El‐Magid (2011) highlighted its application in synthesizing fused and spiro quinuclidine and its C-nucleosides. This process involves various reactions, including the creation of Mannich bases and selective cyclocondensation reactions, leading to compounds with potential applications in medicinal chemistry and drug development (Hamama, Zoorob, & El‐Magid, 2011).

Biocatalytic Production of (R)-3-quinuclidinol

Quinuclidin-3-one is also pivotal in the biocatalytic production of (R)-3-quinuclidinol, a chiral building block crucial for various pharmaceuticals. Uzura et al. (2009) and Song Shui (2011) discussed the use of Rhodotorula rubra and Rhodotourula mucilaginosa strains, respectively, in transforming quinuclidinone to (R)-3-quinuclidinol, showcasing the potential of biocatalysis in producing optically pure compounds for pharmaceutical applications (Uzura et al., 2009); (Song Shui, 2011).

Industrial Manufacturing and Structural Analysis

Jia et al. (2018) demonstrated that quinuclidin-3-one could be effectively used in industrial manufacturing, especially in the production of (R)-3-quinuclidinol using whole-cell biocatalysts. The process exhibits a high conversion rate and efficiency, indicating its potential for large-scale applications (Jia et al., 2018). Additionally, Hou et al. (2012) provided insights into the structural basis for the high substrate-binding affinity and enantioselectivity of 3-quinuclidinone reductase, offering valuable information for enzyme design and process optimization (Hou et al., 2012).

Safety And Hazards

Quinuclidin-3-one may form combustible dust concentrations in air . It can cause severe skin burns and eye damage . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment and ensuring adequate ventilation is recommended when handling this compound .

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-one
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InChI

InChI=1S/C7H11NO/c9-7-5-8-3-1-6(7)2-4-8/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZKMZPXWMMSBLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0063151
Record name 1-Azabicyclo[2.2.2]octan-3-one
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Molecular Weight

125.17 g/mol
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Product Name

Quinuclidin-3-one

CAS RN

3731-38-2
Record name 3-Quinuclidinone
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Synthesis routes and methods I

Procedure details

100 g (0.62 mol) of quinuclidin-3-one hydrochloride are suspended in 2 l of methanol. At 0° C., a solution of 33.4 g (0.62 mol) of sodium methoxide in 250 ml of methanol is slowly added dropwise. The mixture is stirred at room temperature for 16 h. The resulting precipitate is filtered off with suction, and the filtrate is concentrated in vacuo. The residue is partitioned between chloroform and water and extracted with chloroform. The combined organic phases are dried over sodium sulfate and concentrated in vacuo. 58.8 g (75.9% of theory) of the title compound are obtained.
Quantity
100 g
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Reaction Step One
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33.4 g
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reactant
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250 mL
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2 L
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of trimethylsulfoxonium iodide (16.10 g, 73.2 mmol) and a dispersion of sodium hydride (60% in oil, 3.00 g, 75.0 mmol) in anhydrous dimethyl sulfoxide was stirred at room temperature under nitrogen for 30 minutes. Quinuclidin-3-one (II) (7.05 g, 56.3 mmol) was then added as a solid portionwise, and the resulting mixture was stirred at 65–70° C. under nitrogen for 1 hour. The reaction mixture was cooled, water was added (200 ml), and the resulting solution was extracted with chloroform (3×200 ml). The chloroform extracts were combined, and back-extracted with water (4×200 ml). The chloroform layer was then dried (MgSO4), filtered, and evaporated under reduced pressure to afford spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (6.51 g, 46.8 mmol, 83%) as a clear, colorless liquid. To a stirred solution of spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] (5.3 g, 38.1 mmol) in anhydrous tetrahydrofuran (100 ml) at 0° C. was added dropwise a solution of borane in tetrahydrofuran (1.0 M, 38.1 ml, 38.1 mmol), and resulting solution was stirred at 0° C. under nitrogen for 30 minutes. Brine (100 ml) was added cautiously to the reaction solution, and the resulting aqueous mixture was extracted with ethyl acetate (2×100 ml). The organic extracts were combined, dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (II) (4.3 g, 28.1 mmol, 74%) as a white solid: electrospray MS 152 ([M−H]+, 15).
Quantity
5.3 g
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reactant
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0 (± 1) mol
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reactant
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100 mL
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38.1 mL
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solvent
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Brine
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100 mL
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solvent
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Synthesis routes and methods III

Procedure details

300 g (1.856 mol) of 3-quinuclidinone hydrochloride (Fluka) was added at 40° C. to a solution of 300 g (7.50 mol) of sodium hydroxide in 1 liter of water and the solution formed was cooled to 20° C. It was then extracted three times with 400 ml of ethyl acetate and the combined organic extracts were dried over magnesium sulfate. After evaporation, 220g (95 percent) of 3-quinuclidinone was obtained in the form of a light beige solid. Other data concerning the product was: ##EQU1##
Quantity
300 g
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Reaction Step One
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300 g
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reactant
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Quantity
1 L
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solvent
Reaction Step One

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